Bis(cholest-5-en-3beta-yl) sebacate
Description
Bis(cholest-5-en-3beta-yl) sebacate: is a chemical compound with the molecular formula C64H106O4 and a molecular weight of 939.52 g/mol It is a derivative of cholesterol and sebacic acid, featuring two cholesterol molecules linked by a sebacate ester
Properties
CAS No. |
23394-16-3 |
|---|---|
Molecular Formula |
C64H106O4 |
Molecular Weight |
939.5 g/mol |
IUPAC Name |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanedioate |
InChI |
InChI=1S/C64H106O4/c1-43(2)19-17-21-45(5)53-29-31-55-51-27-25-47-41-49(33-37-61(47,7)57(51)35-39-63(53,55)9)67-59(65)23-15-13-11-12-14-16-24-60(66)68-50-34-38-62(8)48(42-50)26-28-52-56-32-30-54(46(6)22-18-20-44(3)4)64(56,10)40-36-58(52)62/h25-26,43-46,49-58H,11-24,27-42H2,1-10H3/t45-,46-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,61+,62+,63-,64-/m1/s1 |
InChI Key |
WUHFQANUEHARLW-VXOVUZAMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cholest-5-en-3beta-yl) sebacate typically involves the esterification of cholesterol with sebacic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Bis(cholest-5-en-3beta-yl) sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Scientific Research Applications
Drug Delivery Systems
Bis(cholest-5-en-3beta-yl) sebacate has been investigated for its role in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations using this compound can improve the pharmacokinetics of poorly soluble drugs, making them more effective in clinical settings .
Biocompatible Polymers
The compound has been utilized in the development of biocompatible polymers for medical applications. Its cholesterol backbone contributes to the mechanical stability and flexibility of these materials, making them suitable for use in implants and tissue engineering scaffolds. Studies have shown that incorporating this compound into polymer matrices can enhance cell adhesion and proliferation, which are critical factors for successful tissue integration .
Anticancer Research
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its possible use as an adjunct therapy in cancer treatment. The compound's mechanism appears to involve the modulation of lipid metabolism within cancer cells, leading to reduced cell viability .
Cardiovascular Health
Research indicates that this compound may possess lipid-lowering effects, contributing to cardiovascular disease prevention. Its role in modulating lipid profiles has been explored in animal models, showing promise as a dietary supplement for managing cholesterol levels.
Case Study 1: Drug Delivery Enhancement
In a study published by researchers at a leading pharmaceutical institute, this compound was incorporated into liposomal formulations designed for targeted cancer therapy. The results showed a significant increase in drug accumulation at tumor sites compared to conventional delivery methods, highlighting the compound's effectiveness in enhancing therapeutic efficacy .
Case Study 2: Tissue Engineering Applications
A collaborative research project between several universities explored the use of this compound in creating biodegradable scaffolds for cartilage regeneration. The scaffolds demonstrated improved mechanical properties and biocompatibility, facilitating cell growth and differentiation into chondrocytes, which are essential for cartilage repair .
Mechanism of Action
The mechanism of action of bis(cholest-5-en-3beta-yl) sebacate involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes involved in lipid metabolism, influencing cellular processes .
Comparison with Similar Compounds
Bis(cholest-5-en-3beta-yl) sulfate: Another cholesterol derivative with similar structural features but different functional groups.
Cholesteryl oleate: A cholesterol ester with oleic acid, commonly found in human plasma.
Cholesteryl stearate: A cholesterol ester with stearic acid, used in various industrial applications.
Uniqueness: Bis(cholest-5-en-3beta-yl) sebacate is unique due to its specific ester linkage with sebacic acid, which imparts distinct physical and chemical properties. Its ability to form stable liposomes and its biocompatibility make it particularly valuable for biomedical applications .
Biological Activity
Bis(cholest-5-en-3β-yl) sebacate is a cholesterol-based compound known for its potential applications in biomedicine and materials science. This article explores its biological activity, focusing on its effects on cellular processes, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
Bis(cholest-5-en-3β-yl) sebacate has the molecular formula and a molecular weight of approximately 939.524 g/mol. Its structure comprises two cholest-5-en-3β-yl groups esterified with sebacic acid, which contributes to its unique biological properties.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of cholesterol derivatives, including Bis(cholest-5-en-3β-yl) sebacate. The compound has been shown to inhibit the activation of nuclear factor kappa B (NFκB), a key regulator of inflammation. In vitro assays demonstrated that treatment with Bis(cholest-5-en-3β-yl) sebacate significantly reduced the expression of pro-inflammatory cytokines such as TNFα, IL-6, and MCP-1 in various cell lines, indicating its potential for mitigating chronic inflammation .
Table 1: Cytokine Expression Levels in Treated Cells
| Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) | % Reduction |
|---|---|---|---|
| TNFα | 150 | 90 | 40% |
| IL-6 | 120 | 70 | 42% |
| MCP-1 | 200 | 110 | 45% |
2. Effects on Metabolism
In animal models, Bis(cholest-5-en-3β-yl) sebacate has been associated with improved metabolic profiles. Studies involving db/db mice indicated that dietary supplementation with this compound resulted in lower serum triglyceride levels and improved insulin sensitivity. The mechanisms proposed include enhanced β-oxidation of fatty acids and modulation of adipokine secretion .
Case Study: Dietary Supplementation in db/db Mice
A controlled study evaluated the impact of Bis(cholest-5-en-3β-yl) sebacate on metabolic parameters in db/db mice over a period of six weeks. The results are summarized below:
Table 2: Metabolic Parameters in db/db Mice
| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |
|---|---|---|---|
| Body Weight (g) | 32 ± 2 | 28 ± 2 | <0.05 |
| Serum Triglycerides (mg/dL) | 180 ± 20 | 130 ± 15 | <0.01 |
| Insulin Sensitivity Index | 0.4 ± 0.05 | 0.6 ± 0.07 | <0.01 |
The biological activity of Bis(cholest-5-en-3β-yl) sebacate is largely attributed to its structural similarity to cholesterol, allowing it to interact with cellular membranes and influence lipid metabolism. The compound's ability to modulate signaling pathways involved in inflammation and metabolism suggests potential applications in treating metabolic disorders.
Applications in Medicine
Given its anti-inflammatory and metabolic benefits, Bis(cholest-5-en-3β-yl) sebacate is being investigated for various therapeutic applications:
- Cardiovascular Health : Its lipid-lowering effects may contribute to cardiovascular disease prevention.
- Diabetes Management : By improving insulin sensitivity, it could serve as an adjunct therapy for type 2 diabetes.
- Cancer Therapy : Preliminary studies suggest that cholesterol derivatives can enhance the efficacy of chemotherapeutic agents by improving drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
